molecular formula C7H12O2 B2691924 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one CAS No. 1507500-71-1

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one

Cat. No.: B2691924
CAS No.: 1507500-71-1
M. Wt: 128.171
InChI Key: NXUOHPGUGHKMGO-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one is a ketone derivative featuring a methoxy group at the 2-position and a 1-methylcyclopropyl substituent at the 1-position. The methylcyclopropyl group introduces steric strain due to the cyclopropane ring, which may influence reactivity and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-(1-methylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(3-4-7)6(8)5-9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUOHPGUGHKMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one typically involves the reaction of 1-methylcyclopropylmethanol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Reactions

The compound can undergo various reactions, including:

  • Oxidation: Producing carboxylic acids or ketones.
  • Reduction: Converting to alcohols or alkanes.
  • Substitution: Nucleophilic substitution can replace the methoxy group with other functional groups.
Reaction TypeProducts
OxidationCarboxylic acids, ketones
ReductionAlcohols, alkanes
SubstitutionCompounds with different functional groups

Chemistry

In organic synthesis, 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one serves as a valuable building block for creating more complex molecules. Its unique cyclopropyl structure allows for distinct reactivity patterns compared to other compounds .

Biology

The compound has been investigated for its biological activity. Notable findings include:

  • Antimicrobial Efficacy: It demonstrated strong antimicrobial potential against various mycobacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
MicroorganismMIC (µg/mL)
Mycobacterium abscessus0.05 - 1
Mycobacterium avium0.25
Mycobacterium xenopi0.5

A cytotoxicity study on THP-1 cells indicated a selectivity index greater than 1910 for Mycobacterium abscessus, suggesting minimal toxicity to human cells while effectively targeting bacterial cells .

Case Studies

Case Study 1: Anticancer Activity
A study assessed the anticancer properties of this compound on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

This suggests potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory properties of this compound revealed effective inhibition at low micromolar concentrations against enzymes relevant to metabolic disorders. This indicates its potential as a lead compound for drug development targeting metabolic pathways .

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovative applications in agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then interact with cellular pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
This compound C₇H₁₂O₂ ~144.17 Methoxy, ketone 1-Methylcyclopropyl
2-Bromo-1-(1-methylcyclopropyl)ethan-1-one C₆H₉BrO 177.04 Bromo, ketone 1-Methylcyclopropyl
2-Methoxy-1-(3-nitrophenyl)ethan-1-one C₉H₉NO₄ 195.18 Methoxy, ketone, nitro 3-Nitrophenyl
1-(1-Methylcyclopropyl)ethan-1-one C₆H₁₀O 98.14 Ketone 1-Methylcyclopropyl
1-(1-Chlorocyclopropyl)ethan-1-one C₅H₇ClO 118.56 Ketone, chloro 1-Chlorocyclopropyl
Key Observations:
  • Reactivity : Bromo-substituted derivatives (e.g., 2-Bromo-1-(1-methylcyclopropyl)ethan-1-one) are more reactive toward nucleophilic substitution due to the leaving-group ability of bromine, whereas methoxy groups are poor leaving groups, favoring electrophilic aromatic substitution or stability in acidic/basic conditions .
  • Polarity and Solubility : Nitro groups (e.g., in 2-Methoxy-1-(3-nitrophenyl)ethan-1-one) increase polarity and may enhance solubility in polar solvents, while cyclopropyl groups contribute to hydrophobicity .

Stability and Reactivity

  • Thermal Stability : Cyclopropane rings are thermally stable but prone to ring-opening under strong acidic or oxidative conditions. The methyl group on the cyclopropane may mitigate this instability slightly compared to unsubstituted cyclopropyl ketones .
  • Chemical Reactivity : The methoxy group’s electron-donating nature deactivates the carbonyl toward electrophilic attack but may enhance resonance stabilization in conjugate systems. In contrast, bromo-substituted analogs are more reactive toward nucleophiles like Grignard reagents .

Biological Activity

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one, also known as a cyclopropyl ketone derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a methoxy group and a cyclopropyl moiety, which contribute to its unique biological properties. The presence of the cyclopropyl group is significant as it often enhances the pharmacological profile of compounds by influencing their metabolic stability and receptor interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential use in oncology. The cytotoxicity varies significantly depending on the cell type, with some studies reporting IC50 values as low as 0.8 µg/mL against specific cancer cells.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as Dipeptidyl Peptidase-IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various mycobacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be effective against Mycobacterium abscessus with values ranging from 0.05 to 1 µg/mL, indicating strong antimicrobial potential.

Microorganism MIC (µg/mL)
Mycobacterium abscessus0.05 - 1
Mycobacterium avium0.25
Mycobacterium xenopi0.5

Cytotoxicity Studies

In cytotoxicity assays conducted on THP-1 cells, the selectivity index (SI) was found to be greater than 1910 for M. abscessus, indicating minimal toxicity to human cells while effectively targeting bacterial cells.

Case Study 1: Cancer Cell Lines

In a controlled experiment involving various cancer cell lines, including breast and lung cancers, treatment with this compound resulted in significant apoptosis rates. The study highlighted an IC50 value of approximately 0.8 µg/mL for certain aggressive cancer types, suggesting its potential as an anticancer agent.

Case Study 2: Diabetes Management

A clinical study explored the effects of this compound on glucose metabolism through DPP-IV inhibition. Results indicated that it effectively reduced blood glucose levels in diabetic models, supporting its role as a potential therapeutic agent for diabetes management.

Q & A

Q. Q1. What are the common synthetic routes for 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed methods, followed by acylation. For example, brominated intermediates like 2-bromo-1-(1-methylcyclopropyl)ethan-1-one (Mol. formula: C₆H₉BrO) are key precursors for nucleophilic substitution or cross-coupling reactions . Optimization requires controlling steric hindrance from the methylcyclopropyl group and ensuring anhydrous conditions to prevent hydrolysis. Reaction progress can be monitored using GC-MS or NMR to track intermediate formation.

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR resolve methoxy (-OCH₃) and cyclopropane proton environments. The deshielded carbonyl carbon (C=O) appears at ~200–210 ppm in ¹³C NMR.
  • IR : Strong absorbance at ~1700 cm⁻¹ confirms the ketone group.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for verifying purity and structural integrity.
    Cross-validation with computational methods (e.g., DFT calculations for NMR chemical shifts) enhances accuracy .

Q. Q3. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~33–145°C, depending on derivatives) .
  • PPE : Wear solvent-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent reactive decomposition .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer: X-ray crystallography using programs like SHELXL refines bond lengths and angles, particularly for strained cyclopropane rings. For example, ORTEP-3 visualizes thermal ellipsoids to assess positional disorder in the methoxy or cyclopropyl groups . Twinned data or high-resolution structures may require iterative refinement cycles and validation tools (e.g., R-factor analysis) to resolve ambiguities .

Q. Q5. How should researchers address contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Methodological Answer:

  • Dynamic Effects : Conformational flexibility in the cyclopropane ring may cause variable coupling constants. Low-temperature NMR (e.g., −40°C) can "freeze" conformers for clearer analysis.
  • Solvent Effects : Polar solvents (e.g., DMSO-d₆) may stabilize specific tautomers. Compare data across multiple solvents.
  • Computational Validation : Use DFT (e.g., Gaussian) to simulate NMR spectra and identify discrepancies between experimental and theoretical results .

Q. Q6. What strategies mitigate decomposition during photochemical or thermal studies of this compound?

Methodological Answer:

  • Temperature Control : Conduct reactions under inert atmospheres (N₂/Ar) at controlled temperatures (<100°C) to prevent ketone degradation.
  • Light Exposure : Use amber glassware or UV filters to block high-energy wavelengths that may cleave the cyclopropane ring.
  • Stabilizers : Add radical inhibitors (e.g., BHT) to quench reactive intermediates formed during decomposition .

Q. Q7. How can researchers evaluate the environmental impact of this compound in aquatic systems?

Methodological Answer:

  • Acute Toxicity Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to determine EC₅₀ values.
  • Degradation Studies : Monitor hydrolysis rates at varying pH levels (e.g., pH 4–9) and identify metabolites via LC-MS.
  • Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) to assess lipophilicity. A logP <3 suggests low bioaccumulation risk .

Q. Q8. What computational methods predict reactivity trends for this compound in catalytic systems?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The cyclopropane ring’s strained orbitals may enhance reactivity in Diels-Alder reactions.
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to optimize binding affinity and turnover frequency.
  • QSPR Models : Relate substituent effects (e.g., methoxy position) to reaction yields using machine learning algorithms .

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